molecular formula C5H8O2 B1585572 Methyl 3-butenoate CAS No. 3724-55-8

Methyl 3-butenoate

Cat. No.: B1585572
CAS No.: 3724-55-8
M. Wt: 100.12 g/mol
InChI Key: GITITJADGZYSRL-UHFFFAOYSA-N
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Description

Methyl 3-butenoate, also known as methyl vinylacetate, is an organic compound with the molecular formula C5H8O2. It is an ester derived from 3-butenoic acid and methanol. This compound is characterized by its pleasant odor and is commonly used in the synthesis of various organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-butenoate can be synthesized through several methods. One common method involves the reaction of allyl methyl carbonate with carbon monoxide in the presence of palladium acetate and triphenylphosphine. The reaction is carried out in a pressure vessel at 100°C under a carbon monoxide atmosphere .

Industrial Production Methods: In industrial settings, this compound is produced through the esterification of 3-butenoic acid with methanol. This process typically involves the use of acid catalysts such as sulfuric acid to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-butenoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrogenation: Hydrogen gas and palladium on carbon catalyst.

    Isomerization: Iron carbonyl as a catalyst.

    Substitution: Nucleophiles like amines under mild conditions.

Major Products Formed:

Scientific Research Applications

Methyl 3-butenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-butenoate involves its reactivity as an ester. It can undergo nucleophilic attack at the carbonyl carbon, leading to various substitution reactions. The double bond in the molecule also makes it susceptible to addition reactions, such as hydrogenation .

Comparison with Similar Compounds

Uniqueness: Methyl 3-butenoate is unique due to its specific structure, which allows for a variety of chemical reactions and applications. Its ability to undergo isomerization to form α, β-unsaturated esters is a notable feature that distinguishes it from other similar compounds .

Properties

IUPAC Name

methyl but-3-enoate
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InChI

InChI=1S/C5H8O2/c1-3-4-5(6)7-2/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITITJADGZYSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H8O2
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DSSTOX Substance ID

DTXSID5063150
Record name 3-Butenoic acid, methyl ester
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Molecular Weight

100.12 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Methyl 3-butenoate
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CAS No.

3724-55-8
Record name Methyl 3-butenoate
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Record name 3-Butenoic acid, methyl ester
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Record name Methyl 3-butenoate
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Record name Methyl 3-butenoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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